An In-depth Technical Guide to 2,5-Dichloro-4'-biphenylol (CAS 53905-28-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,5-Dichloro-4'-biphenylol (CAS 53905-28-5) for Researchers and Drug Development Professionals
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In the landscape of modern chemical research and drug discovery, a comprehensive understanding of novel chemical entities is paramount. This guide provides an in-depth technical overview of 2,5-Dichloro-4'-biphenylol, a molecule of interest within the broader class of hydroxylated polychlorinated biphenyls (OH-PCBs). As a Senior Application Scientist, my objective is to present this information not as a static collection of data, but as a synthesized narrative that explains the "why" behind the "how." This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with and understand this compound. We will delve into its synthesis, analytical characterization, metabolic fate, and toxicological profile, all while grounding our discussion in established scientific principles and methodologies.
Molecular Characteristics and Physicochemical Properties
2,5-Dichloro-4'-biphenylol, with the CAS number 53905-28-5, is a chlorinated aromatic compound belonging to the family of hydroxylated biphenyls. Its structure consists of a biphenyl core with two chlorine atoms substituted on one phenyl ring and a hydroxyl group on the other.
Table 1: Physicochemical Properties of 2,5-Dichloro-4'-biphenylol
| Property | Value | Source |
| CAS Number | 53905-28-5 | AccuStandard[1] |
| Molecular Formula | C₁₂H₈Cl₂O | PubChem[2] |
| Molecular Weight | 239.09 g/mol | PubChem[2] |
| IUPAC Name | 4-(2,5-dichlorophenyl)phenol | (Self-generated based on structure) |
| Calculated LogP | 4.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
The presence of both lipophilic (dichlorophenyl group) and hydrophilic (hydroxyl group) moieties gives this molecule a distinct amphipathic character, influencing its solubility, membrane permeability, and metabolic interactions. The calculated LogP of 4.6 suggests a significant lipophilic nature, indicating a potential for bioaccumulation in lipid-rich tissues.
Synthesis and Manufacturing
The synthesis of asymmetrically substituted biphenyls like 2,5-Dichloro-4'-biphenylol is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
A plausible and efficient synthetic route involves the coupling of a protected 4-hydroxyphenylboronic acid (e.g., 4-methoxyphenylboronic acid) with a dihalogenated benzene, such as 1-iodo-2,5-dichlorobenzene. The methoxy group serves as a protecting group for the phenol, preventing unwanted side reactions. The final step involves the deprotection of the hydroxyl group, typically through demethylation.
Experimental Protocol: Two-Step Synthesis of 2,5-Dichloro-4'-biphenylol
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2,5-Dichloro-4'-methoxybiphenyl
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-iodo-2,5-dichlorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-dichloro-4'-methoxybiphenyl.
Step 2: Demethylation to Yield 2,5-Dichloro-4'-biphenylol
-
Reaction Setup: Dissolve the synthesized 2,5-dichloro-4'-methoxybiphenyl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and add a demethylating agent like boron tribromide (BBr₃) (1.2 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure 2,5-Dichloro-4'-biphenylol.
Analytical Methodologies
The accurate detection and quantification of 2,5-Dichloro-4'-biphenylol in various matrices, from reaction mixtures to biological samples, is crucial for research and development. Due to its chemical nature, chromatographic techniques coupled with mass spectrometry are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxylated PCBs, derivatization is often required to increase their volatility and improve chromatographic peak shape.[5]
Experimental Protocol: GC-MS Analysis of 2,5-Dichloro-4'-biphenylol (as a derivative)
-
Derivatization: To a dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane to convert the hydroxyl group to a less polar silyl ether or methyl ether, respectively. Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-500.
-
Identification: Based on retention time and comparison of the mass spectrum with a known standard. The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing polar and thermally labile compounds without the need for derivatization.[5] This is particularly useful for hydroxylated PCBs.
Experimental Protocol: LC-MS/MS Analysis of 2,5-Dichloro-4'-biphenylol
-
Sample Preparation: For biological samples (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering matrix components and concentrate the analyte.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode, as the phenolic proton is readily lost.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition (e.g., for 2,5-Dichloro-4'-biphenylol, the deprotonated molecule [M-H]⁻ as the precursor and characteristic fragment ions as products).
-
Metabolism and Biotransformation
The metabolism of polychlorinated biphenyls is a complex process that significantly influences their toxicity and persistence in biological systems.[6] Hydroxylation is a primary metabolic pathway, catalyzed by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver.[6][7]
For 2,5-Dichloro-4'-biphenylol, which is already a hydroxylated metabolite of a hypothetical parent PCB (2,5-dichlorobiphenyl), further metabolism can occur. This may involve the introduction of additional hydroxyl groups, leading to the formation of dihydroxy-dichlorobiphenyls, or conjugation reactions.
In Vitro Metabolism Studies
In vitro models are invaluable for elucidating metabolic pathways without the complexities of a whole-animal system. Liver microsomes and S9 fractions are commonly used for this purpose.[8]
Experimental Protocol: In Vitro Metabolism using Liver S9 Fraction
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver S9 fraction (from a relevant species, e.g., human, rat), a NADPH-regenerating system (to support CYP activity), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Add 2,5-Dichloro-4'-biphenylol (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to the reaction mixture and incubate at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.
Toxicological Profile and Safety Considerations
The toxicology of hydroxylated PCBs is an area of active research, as these metabolites can exhibit different and sometimes greater toxicity than their parent compounds.[9]
Table 2: Summary of Potential Toxicological Effects of Hydroxylated PCBs
| Toxicological Endpoint | Findings for Related Compounds | Potential Implications for 2,5-Dichloro-4'-biphenylol |
| Acute Toxicity | LD50 values for parent PCBs vary widely depending on the congener and species.[10] Hydroxylated PCBs generally show higher acute toxicity than their parent compounds in in vitro assays.[2] | May exhibit moderate to high acute toxicity. |
| Genotoxicity | Some hydroxylated biphenyls and their metabolites have been shown to induce DNA damage and chromosomal aberrations.[3][11] | Potential for genotoxicity should be considered. |
| Endocrine Disruption | Several hydroxylated PCBs have been shown to exhibit estrogenic activity.[10][12] | May act as an endocrine disruptor, potentially interacting with estrogen receptors. |
| Cytotoxicity | Some hydroxylated PCBs have demonstrated cytotoxicity in various cell lines. | Likely to exhibit cytotoxic effects, particularly at higher concentrations. |
Safety Precautions
Given the potential for toxicity, appropriate safety precautions should be taken when handling 2,5-Dichloro-4'-biphenylol:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
While specific applications for 2,5-Dichloro-4'-biphenylol are not extensively documented in publicly available literature, its structural motif is relevant to several areas of drug discovery. The biphenyl scaffold is a "privileged structure" found in numerous biologically active compounds.
Potential areas of research interest for this compound and its analogs include:
-
As a Research Tool: Investigating the structure-activity relationships of hydroxylated PCBs in toxicological studies.
-
As a Building Block: The dichlorinated phenyl ring can serve as a scaffold for further functionalization in medicinal chemistry programs.
-
As a Probe: For studying the active sites of metabolic enzymes like cytochrome P450s.
For example, a compound with a similar dichlorinated biphenyl core has been investigated as a potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitor for the potential treatment of COPD.[13] Another study focused on a complex molecule containing a 2,5-dichlorophenyl moiety as a very late antigen-4 (VLA-4) antagonist for asthma treatment. These examples highlight the potential of this chemical scaffold in the development of novel therapeutics.
Conclusion
2,5-Dichloro-4'-biphenylol is a compound with a rich chemical profile that warrants further investigation. This guide has provided a comprehensive overview of its synthesis, analytical characterization, metabolic fate, and toxicological considerations. By understanding these fundamental aspects, researchers and drug development professionals can better utilize this molecule in their studies and potentially unlock its utility in various scientific disciplines. As with any chemical entity, a thorough understanding of its properties and a commitment to safe handling practices are essential for successful and responsible research.
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